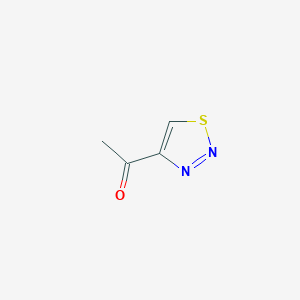

1-(1,2,3-Thiadiazol-4-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(thiadiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c1-3(7)4-2-8-6-5-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPVIJUBLLHRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,2,3 Thiadiazol 4 Yl Ethan 1 One and Its Structural Analogues

Historical and Contemporary Approaches to the 1,2,3-Thiadiazole (B1210528) Nucleus Formation

The construction of the 1,2,3-thiadiazole ring is primarily achieved through cyclization and cycloaddition reactions. isres.org Historically significant methods such as the Pechmann, Hurd-Mori, and Wolff syntheses have laid the groundwork for the field. isres.orgresearchgate.netcofc.edu Contemporary methods often focus on improving the efficiency, substrate scope, and environmental friendliness of these classical transformations. acs.orgorganic-chemistry.org

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a powerful tool for constructing five-membered heterocyclic rings. academie-sciences.frorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition, a concept introduced in the 1960s, provides a foundational understanding for these transformations, wherein a 1,3-dipole reacts with a dipolarophile to form a cycloadduct. nih.govresearchgate.netnih.gov

One of the earliest examples of applying this principle to 1,2,3-thiadiazole synthesis is the Pechmann and Nold synthesis . isres.orgthieme-connect.de This reaction involves the [3+2] cycloaddition of a diazoalkane (the 1,3-dipole) with an isothiocyanate (the dipolarophile). cofc.eduthieme-connect.de For instance, the reaction between diazomethane (B1218177) and phenyl isothiocyanate yields N-phenyl-1,2,3-thiadiazol-5-amine. thieme-connect.de The scope of the Pechmann reaction can be somewhat limited; for example, methyl isothiocyanate does not readily react with diazomethane at room temperature. thieme-connect.de However, the use of more reactive diazo compounds or isothiocyanates can lead to the formation of various substituted 1,2,3-thiadiazoles. thieme-connect.de

A notable and more recent strategy involves the reaction of α-diazo compounds with carbon disulfide (CS₂). acs.orgacs.org This method provides an operationally simple and direct route to 4,5-disubstituted 1,2,3-thiadiazoles under mild, transition-metal-free conditions. acs.orgpku.edu.cn The reaction proceeds via the nucleophilic addition of the α-diazo carbonyl compound to carbon disulfide, followed by cyclization. acs.org

In a typical procedure, the diazo compound is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a solvent like dimethylformamide (DMF). acs.orgacs.org An alkylating agent, such as an alkyl bromide, is also added. The reaction is generally stirred at a moderate temperature (e.g., 50 °C) for several hours. acs.orgacs.org This approach has been shown to be effective for a variety of α-diazo carbonyl compounds, including α-diazo esters, ketones, and amides, affording the corresponding 1,2,3-thiadiazole derivatives in moderate to good yields. acs.org

| Entry | Diazo Compound | R-Br | Base | Yield (%) |

| 1 | Ethyl diazoacetate | Benzyl bromide | KOH | 78 |

| 2 | Menthyl diazoacetate | Benzyl bromide | KOH | 70 |

| 3 | 1-diazo-3-phenylpropan-2-one | Benzyl bromide | KOH | 75 |

| 4 | 2-diazo-1-phenylethan-1-one | Allyl bromide | KOH | 65 |

| 5 | Ethyl diazoacetate | Ethyl bromoacetate | KOH | 81 |

| This table presents selected findings on the synthesis of 1,2,3-thiadiazoles via the reaction of diazo compounds with carbon disulfide, adapted from research by Zhang, Y., et al. (2018). acs.org |

Direct Synthesis and Functionalization of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one

The synthesis of the specific target molecule, 1-(1,2,3-thiadiazol-4-yl)ethan-1-one, requires the regioselective placement of an acetyl group at the C4 position of the thiadiazole ring. This is most commonly achieved using the Hurd-Mori synthesis.

The Hurd-Mori synthesis is a widely used and versatile method for preparing 1,2,3-thiadiazoles. isres.orgthieme-connect.demdpi.com The reaction involves the dehydrative cyclization of hydrazones that possess an α-methylene group, using thionyl chloride (SOCl₂). thieme-connect.dee-bookshelf.de The regioselectivity of the final product is dictated by the structure of the starting hydrazone. mdpi.com

To synthesize 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one, the required precursor is the semicarbazone of 2,3-butanedione. The reaction proceeds as follows:

Hydrazone Formation: 2,3-Butanedione is reacted with semicarbazide (B1199961) to form the corresponding monosemicarbazone. The reaction selectively occurs at one of the ketone groups.

Cyclization: The resulting semicarbazone is then treated with an excess of thionyl chloride. The thionyl chloride reacts with the hydrazone and the adjacent α-methylene group (from the remaining acetyl moiety), leading to the formation of the S-N and S-C bonds of the thiadiazole ring and subsequent elimination of water and other byproducts. thieme-connect.demdpi.com This cyclization step establishes the 4-acetyl-1,2,3-thiadiazole structure.

This classical approach provides a reliable pathway to 4-acyl-1,2,3-thiadiazoles, with the regiochemical outcome controlled by the initial design of the hydrazone substrate. mdpi.com

For the synthesis to be viable on a larger scale, optimization of reaction conditions is crucial to improve yields, minimize reaction times, and simplify purification processes. While specific scale-up data for 1-(1,2,3-thiadiazol-4-yl)ethan-1-one is not extensively published, general principles derived from related syntheses can be applied.

Key parameters for optimization include:

Catalyst: While the classical Hurd-Mori reaction uses stoichiometric thionyl chloride, catalytic approaches have been developed. For example, tetrabutylammonium (B224687) iodide (TBAI) has been used as a catalyst in the reaction of N-tosylhydrazones with elemental sulfur to afford 1,2,3-thiadiazoles, presenting a metal-free improvement on the Hurd-Mori protocol. organic-chemistry.org

Solvent: The choice of solvent can significantly impact reaction rate and selectivity. Moving from hazardous solvents like chlorinated hydrocarbons to greener alternatives is a key consideration.

Temperature: Precise control of temperature, especially during the addition of thionyl chloride which is highly reactive, is essential for safety and to minimize side-product formation.

Work-up Procedure: Streamlining the isolation and purification of the product is critical for scalability. This can involve optimizing extraction, crystallization, or chromatography methods.

Developing one-pot procedures, where hydrazone formation and cyclization occur in the same reaction vessel, can also enhance scalability by reducing handling steps and waste generation. mdpi.com

| Parameter | Conventional Method (e.g., Hurd-Mori) | Potential Optimization | Rationale |

| Reagent | Stoichiometric SOCl₂ | Catalytic system (e.g., TBAI/Sulfur) | Reduces waste, avoids highly corrosive reagent, milder conditions. organic-chemistry.org |

| Solvent | Dichloromethane, Dioxane | Greener solvents (e.g., EtOH, water) | Improves environmental profile, reduces toxicity. mdpi.comresearchgate.net |

| Temperature | 0 °C to reflux | Controlled, potentially lower temperature with catalysis | Enhances safety and selectivity. |

| Process | Multi-step (isolation of intermediate) | One-pot synthesis | Increases efficiency, reduces waste and operational time. mdpi.com |

Green Chemistry Principles in the Synthesis of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one

Applying green chemistry principles to the synthesis of heterocyclic compounds is an area of active research, aiming to reduce environmental impact and improve process safety. mdpi.comresearchgate.netnih.gov These principles can be readily applied to the synthesis of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one and its analogues.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating. nih.govnih.gov The synthesis of various thiadiazole and triazole derivatives has been successfully achieved using microwave assistance, demonstrating its potential for the rapid and efficient construction of these heterocyclic systems. nih.govnih.govresearchgate.net For example, multi-step reactions to create complex 1,2,4-triazoles containing a 1,2,3-thiadiazole moiety have been performed under microwave conditions, with optimal results achieved in minutes rather than hours. nih.gov

Ultrasound-Assisted Synthesis: Sonication is another green technique that uses ultrasonic waves to induce chemical reactions. This method, known as sonochemistry, often leads to shorter reaction times, milder conditions, and improved yields. tandfonline.comresearchgate.net Ultrasound has been successfully employed in the synthesis of thiazole (B1198619) and thiadiazine derivatives, highlighting its benefits in creating heterocyclic compounds efficiently. tandfonline.comresearchgate.net The synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been shown to be enhanced by ultrasound irradiation, reducing reaction times and improving yields. nih.gov

Eco-Friendly Catalysts and Solvents: The development of sustainable synthetic routes includes the use of non-toxic, recyclable catalysts and environmentally benign solvents.

Green Catalysts: There is a growing interest in metal-free catalytic systems and the use of biodegradable catalysts. mdpi.com Chitosan (B1678972), a natural biopolymer, and its derivatives have been explored as eco-friendly, heterogeneous basic catalysts for the synthesis of thiazole derivatives, offering easy separation and reusability. nih.govacs.org

Green Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water or ethanol (B145695) is a core principle of green chemistry. researchgate.net Several synthetic protocols for thiadiazoles have been developed using water as a solvent, which is non-toxic, inexpensive, and non-flammable. mdpi.com

By integrating these green methodologies, the synthesis of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one can be made more sustainable, efficient, and safer.

Catalyst-Free and Solvent-Free Reaction Protocols

The development of reaction protocols that eliminate both catalysts and solvents represents a significant advancement in green chemistry, minimizing waste and simplifying product purification. While achieving a completely catalyst-free and solvent-free state for the entire synthesis of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one remains a challenge, notable progress has been made in key steps, particularly through mechanochemistry.

Mechanochemical methods, such as grinding and ball-milling, utilize mechanical energy to initiate chemical reactions in the absence of a bulk solvent. nih.gov This approach has been successfully applied to the synthesis of essential precursors for 1,2,3-thiadiazoles. A prime example is the rapid and efficient synthesis of N-tosylhydrazones, which are direct precursors for Hurd-Mori type cyclizations. nih.gov In a reported procedure, various aldehydes and ketones were reacted with p-toluenesulfonohydrazide by manual grinding in a mortar and pestle at room temperature. nih.gov This method is exceptionally fast, with reactions often completing within one minute, and proceeds without the need for any catalyst or solvent. nih.gov The resulting N-tosylhydrazone can then be isolated by a simple wash, showcasing a clean and efficient process. nih.gov

While this demonstrates a solvent-free and catalyst-free route to a crucial intermediate, the subsequent cyclization to the 1,2,3-thiadiazole ring typically requires a reagent like thionyl chloride. However, the principles of solvent-free synthesis have been extended to analogous heterocyclic systems. For instance, a one-pot, two-step synthesis of 1,2,4-thiadiazoles (structural isomers of 1,2,3-thiadiazoles) has been developed under solvent-free conditions. researchgate.net This method involves heating primary amides with Lawesson's reagent and then treating with an oxidant, demonstrating that complex heterocyclic scaffolds can be constructed without traditional solvents. researchgate.net

The data below summarizes findings for the synthesis of N-tosylhydrazone precursors under solvent-free conditions, a key step toward the synthesis of the target compound and its analogues.

Table 1: Solvent-Free Synthesis of N-Tosylhydrazone Precursors via Grinding

| Reactant 1 (Aldehyde/Ketone) | Reactant 2 | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | p-Toluenesulfonohydrazide | Grinding, Room Temp. | 1 min | 98% | nih.gov |

| 4-Chlorobenzaldehyde | p-Toluenesulfonohydrazide | Grinding, Room Temp. | 1 min | 96% | nih.gov |

| 4-Nitrobenzaldehyde | p-Toluenesulfonohydrazide | Grinding, Room Temp. | 1 min | 99% | nih.gov |

| Acetophenone | p-Toluenesulfonohydrazide | Grinding, Room Temp. | 1 min | 95% | nih.gov |

| Cyclohexanone | p-Toluenesulfonohydrazide | Grinding, Room Temp. | 1 min | 93% | nih.gov |

This table showcases the efficiency and high yields of producing N-tosylhydrazone precursors using a catalyst-free and solvent-free grinding method.

Atom Economy and Sustainable Synthetic Routes for 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one Precursors

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgprimescholars.com A high atom economy indicates minimal generation of waste byproducts. wordpress.com This concept is crucial in designing sustainable synthetic pathways.

The synthesis of precursors for 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one offers a practical context for applying these principles. A key precursor, as discussed, is the corresponding N-tosylhydrazone. The most sustainable route to these precursors is through mechanochemical, solvent-free condensation of a ketone with a hydrazide, which aligns with green chemistry goals by reducing solvent waste and energy consumption. nih.gov

The reaction to form an N-tosylhydrazone is a condensation reaction where the only byproduct is water. The general reaction is:

R₁C(=O)R₂ + TsNHNH₂ → R₁C(=NNHTs)R₂ + H₂O

While this reaction has a high yield, its atom economy is inherently less than 100% due to the elimination of a water molecule. youtube.com Let's calculate the atom economy for the synthesis of a representative precursor, (E)-N'-(1-phenylethylidene)-4-methylbenzenesulfonohydrazide (the tosylhydrazone of acetophenone), which is analogous to the precursor for the title compound.

Calculation of Atom Economy:

Desired Product: Acetophenone Tosylhydrazone (C₁₅H₁₆N₂O₂S)

Molecular Weight = 288.37 g/mol

Reactants:

Acetophenone (C₈H₈O): Molecular Weight = 120.15 g/mol

p-Toluenesulfonohydrazide (TsNHNH₂) (C₇H₁₀N₂O₂S): Molecular Weight = 186.23 g/mol

Formula for Atom Economy (% AE):

% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 wikipedia.org

% AE = (288.37 / (120.15 + 186.23)) × 100 % AE = (288.37 / 306.38) × 100 % AE ≈ 94.1%

Table 2: Atom Economy Calculation for Acetophenone Tosylhydrazone Synthesis

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Acetophenone | C₈H₈O | 120.15 | Reactant |

| p-Toluenesulfonohydrazide | C₇H₁₀N₂O₂S | 186.23 | Reactant |

| Acetophenone Tosylhydrazone | C₁₅H₁₆N₂O₂S | 288.37 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

| Total Reactant Mass | 306.38 | ||

| Atom Economy | 94.1% |

This table details the calculation of the atom economy for a representative precursor synthesis, showing a highly efficient incorporation of reactant atoms into the final product.

This high atom economy, combined with a solvent-free and catalyst-free reaction protocol, establishes the synthesis of N-tosylhydrazone precursors as a highly sustainable and efficient method. nih.gov These precursors are versatile intermediates that can be used in various transformations, including the synthesis of 1,2,3-thiadiazoles. mdpi.comorganic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 1 1,2,3 Thiadiazol 4 Yl Ethan 1 One

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon signals and for gaining insights into the spatial proximity of atoms within a molecule.

The proton (¹H) and carbon (¹³C) NMR spectra of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one provide foundational information regarding its molecular structure. In a typical analysis, the ¹H NMR spectrum would be expected to show a singlet for the methyl protons of the acetyl group and a singlet for the proton on the thiadiazole ring. The chemical shifts of these protons are influenced by the electronic environment created by the heterocyclic ring and the carbonyl group.

The ¹³C NMR spectrum would reveal distinct signals for the methyl carbon, the carbonyl carbon, and the two carbons of the thiadiazole ring. The chemical shifts of the ring carbons are characteristic of the 1,2,3-thiadiazole (B1210528) system.

Due to the absence of specific, published experimental data for 1-(1,2,3-thiadiazol-4-yl)ethan-1-one in the scientific literature, the following data tables are illustrative and based on typical chemical shifts for analogous structures.

Table 1: Illustrative ¹H NMR Data for 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.7 | s |

| H-5 | ~9.0 | s |

| Solvent: CDCl₃ |

Table 2: Illustrative ¹³C NMR Data for 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~25 |

| C=O | ~190 |

| C-4 | ~160 |

| C-5 | ~145 |

| Solvent: CDCl₃ |

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively link the proton and carbon signals, confirming the connectivity within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons that are not necessarily connected through chemical bonds. For a small molecule like 1-(1,2,3-thiadiazol-4-yl)ethan-1-one, a NOESY experiment could reveal through-space interactions between the methyl protons of the acetyl group and the proton at the 5-position of the thiadiazole ring. The observation of such a cross-peak would indicate a preferred conformation where these groups are in close proximity. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of their separation.

As no specific NOESY data for this compound has been published, a detailed conformational analysis remains speculative.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(1,2,3-thiadiazol-4-yl)ethan-1-one (C₄H₄N₂OS), the expected exact mass can be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range.

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂). nih.gov

Table 3: Illustrative HRMS Data and Potential Fragmentation for 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one

| Ion | Calculated m/z | Observed m/z | Fragmentation |

| [M+H]⁺ | 129.0117 | Not Available | Molecular Ion |

| [M-N₂+H]⁺ | 101.0161 | Not Available | Loss of N₂ |

| [M-N₂-CO+H]⁺ | 73.0212 | Not Available | Loss of N₂ and CO |

The "Observed m/z" column is marked as "Not Available" due to the lack of published experimental data.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, including precise bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.

A successful single-crystal X-ray diffraction study of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one would yield a detailed model of its molecular geometry in the solid state. This would confirm the planarity of the 1,2,3-thiadiazole ring and provide precise measurements of all bond lengths and angles.

Table 4: Illustrative Bond Lengths and Angles for 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one (Based on Related Structures)

| Bond | Length (Å) | Angle | Angle (°) |

| S-N(1) | ~1.65 | N(1)-N(2)-C(5) | ~110 |

| N(1)-N(2) | ~1.30 | N(2)-C(5)-S | ~115 |

| N(2)-C(5) | ~1.35 | C(5)-S-N(1) | ~95 |

| C(4)-C(5) | ~1.40 | C(4)-C(5)-N(2) | ~120 |

| C(4)-C(6) | ~1.50 | C(5)-C(4)-C(6) | ~120 |

| C(6)-O | ~1.22 | C(4)-C(6)-O | ~120 |

This data is illustrative and based on typical values for similar heterocyclic systems, as specific crystallographic data for the target compound is not publicly available.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Modalities and Conformational Indicators

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of molecules. By probing the vibrational and rotational energy levels of a molecule, these techniques provide a detailed fingerprint of the functional groups present, as well as insights into molecular conformation and intermolecular interactions. For 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one, a comprehensive analysis of its FT-IR and Raman spectra allows for the unambiguous identification of its key structural features, including the acetyl group and the 1,2,3-thiadiazole ring.

The vibrational modes of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one can be systematically assigned by considering the characteristic group frequencies of its constituent parts. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to support and refine the experimental assignments by predicting the vibrational frequencies and their corresponding normal modes.

Key Functional Group Vibrations:

The FT-IR and Raman spectra of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one are dominated by vibrations associated with the acetyl group and the thiadiazole ring.

Acetyl Group Vibrations: The most prominent band in the FT-IR spectrum is expected to be the strong absorption corresponding to the C=O stretching vibration (νC=O) of the ketone, typically appearing in the range of 1680-1715 cm⁻¹. This band is also observable in the Raman spectrum, though its intensity may vary. The C-H stretching vibrations (νC-H) of the methyl group are anticipated in the 2900-3000 cm⁻¹ region. Bending vibrations of the methyl group, including symmetric and asymmetric deformations, are expected at lower wavenumbers, typically around 1450 cm⁻¹ and 1360 cm⁻¹.

1,2,3-Thiadiazole Ring Vibrations: The vibrations of the thiadiazole ring are more complex and involve coupled motions of the C=N, C-S, N-N, and C-H bonds. The C=N stretching vibration (νC=N) is a characteristic feature of the thiadiazole ring and is expected to appear in the 1500-1600 cm⁻¹ region. The C-S stretching vibration (νC-S) typically gives rise to weaker bands in the 600-800 cm⁻¹ range. The ring breathing modes , which involve the concerted expansion and contraction of the entire ring, are also expected in the fingerprint region of the spectrum. The C-H stretching vibration (νC-H) of the thiadiazole ring proton is expected to appear above 3000 cm⁻¹.

Conformational Indicators:

The relative orientation of the acetyl group with respect to the thiadiazole ring can potentially give rise to different conformers. These conformers may be distinguishable through subtle shifts in the vibrational frequencies of certain modes, particularly those involving the C-C bond connecting the acetyl group to the ring and the C=O stretching vibration. Computational studies on related heterocyclic ketones suggest that the planarity and rotational barriers between different conformers can influence the vibrational spectrum. However, at room temperature, it is possible that only the most stable conformer is significantly populated, leading to a single set of observed bands.

The following tables summarize the expected and observed vibrational frequencies for 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one and related compounds, based on literature data for analogous structures and theoretical predictions.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) | Assignment |

| C-H Stretching (Thiadiazole) | 3100 - 3150 | Medium | Medium | ν(C-H) |

| C-H Stretching (Methyl) | 2900 - 3000 | Medium | Medium | ν(C-H) |

| C=O Stretching | 1680 - 1715 | Strong | Medium-Strong | ν(C=O) |

| C=N Stretching | 1500 - 1600 | Medium-Strong | Medium | ν(C=N) |

| C-C Stretching (Acetyl) | 1200 - 1300 | Medium | Medium | ν(C-C) |

| C-S Stretching | 600 - 800 | Weak-Medium | Medium | ν(C-S) |

| Ring Deformation | Fingerprint Region | Variable | Variable | Ring Modes |

| CH₃ Bending | 1350 - 1470 | Medium | Medium | δ(CH₃) |

Table 1: General expected vibrational frequencies for 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one.

| Compound | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Reference/Method |

| 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline | 1684 | ~1605 | Experimental (FT-IR) mdpi.com |

| 1-(1,3,4-Thiadiazol-2-yl)ethanone derivative | ~1706 | ~1641 | Experimental (FT-IR) |

| 5-(1-Methyl-2-phenylethenyl)-N-aryl-1,3,4-thiadiazol-2-amine | - | 1575-1596 | Experimental (FT-IR) nih.gov |

| 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione | - | - | Theoretical (DFT/B3LYP) nih.gov |

Table 2: Comparison of key vibrational frequencies in related thiadiazole derivatives.

A detailed analysis of the FT-IR and Raman spectra, in conjunction with theoretical calculations, provides a robust method for the structural confirmation of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one, enabling the precise assignment of its fundamental vibrational modes and offering insights into its conformational preferences.

Reactivity and Derivatization Strategies for 1 1,2,3 Thiadiazol 4 Yl Ethan 1 One

Transformations Involving the Acetyl Group at the Thiadiazole Core

The acetyl group attached to the 4-position of the 1,2,3-thiadiazole (B1210528) ring is a versatile functional handle, enabling a wide range of chemical modifications. Its reactivity is centered on the carbonyl carbon, the adjacent alpha-protons, and the potential for reduction or oxidation of the ketone moiety itself.

Nucleophilic Additions and Condensation Reactions of the Carbonyl Functionality

The ketone carbonyl in 1-(1,2,3-thiadiazol-4-yl)ethan-1-one is susceptible to nucleophilic attack, leading to a variety of addition and condensation products. These reactions are fundamental for building more complex molecular architectures.

One of the most common transformations is the formation of hydrazones through condensation with hydrazine (B178648) derivatives. For instance, the reaction with thiosemicarbazide (B42300) readily produces the corresponding thiosemicarbazone. nih.gov These hydrazone derivatives are stable compounds and can serve as intermediates for the synthesis of other heterocyclic systems. researchgate.net Similarly, condensation with hydrazine can yield the respective hydrazone, which can be a precursor for further synthetic steps like reduction. nih.gov

The acetyl group also participates in condensation reactions with activated methylene (B1212753) compounds. The Knoevenagel condensation, for example, can be employed to synthesize 4-vinyl-1,2,3-thiadiazole derivatives. researchgate.netuow.edu.au Another key reaction is the aldol-type condensation with aldehydes, such as benzaldehyde, which results in the formation of α,β-unsaturated ketones, specifically 3-phenylprop-2-en-1-one derivatives.

Furthermore, the ketone can undergo reductive amination, where it first condenses with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to yield the corresponding amine, 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine. vulcanchem.com

| Reactant | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | Thiosemicarbazide / EtOH | Thiosemicarbazone derivative | 92% | |

| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | Benzaldehyde | α,β-Unsaturated ketone | Not specified | |

| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | Ammonia, Pd/C, H₂ | Primary amine (via Reductive Amination) | Not specified | vulcanchem.com |

| Related Thiadiazole Aldehydes/Ketones | Active Methylene Compounds | 4-Vinyl-1,2,3-thiadiazoles (Knoevenagel) | 18-89% | researchgate.netuow.edu.au |

Alpha-Proton Reactivity: Enolization and Substitution Reactions

The protons on the methyl group adjacent to the carbonyl (alpha-protons) exhibit acidity, allowing for enolate formation and subsequent substitution reactions. This reactivity opens pathways to introduce various substituents at the alpha-position.

A key example of this reactivity is alpha-halogenation. The synthesis of 2-bromo-1-[4-(1-adamantyl)-1,2,3-thiadiazol-5-yl]ethan-1-one demonstrates that the alpha-position can be readily brominated, creating a valuable intermediate for further nucleophilic substitution. researchgate.net

Alkylation of the alpha-position is also possible, though it can be challenging. The formation of an enolate using strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is the first step. However, for related azole ketones, the rate of subsequent alkylation can be slow compared to competing ring-opening reactions. The addition of co-solvents like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been shown to improve the efficiency of both enolate formation and the desired alkylation reaction. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Comments | Reference |

|---|---|---|---|---|

| Alpha-Halogenation | Bromine | Alpha-bromo ketone | Creates an electrophilic center for further substitution. | researchgate.net |

| Alpha-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (e.g., CH₃I) | Alpha-alkylated ketone | Can be complicated by competing ring-opening; additives like DMPU can improve yields. | nih.gov |

Reductions and Oxidations Affecting the Ketone Moiety

The ketone functionality can be readily reduced to either a secondary alcohol or completely to a methylene group. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or the more reactive lithium tetrahydridoaluminate (LiAlH₄) are effective for converting the ketone to the corresponding secondary alcohol, 1-(1,2,3-thiadiazol-4-yl)ethan-1-ol. chemguide.co.uklibretexts.org The choice of solvent is crucial, especially for LiAlH₄, which reacts violently with water and alcohols, necessitating the use of dry ethers. chemguide.co.uk

For complete reduction of the carbonyl to a methylene group (–CH₂–), harsher methods are typically required. The Clemmensen (using zinc-mercury amalgam in concentrated HCl) and Wolff-Kishner (using hydrazine and a strong base at high temperatures) reductions are classic methods for such transformations. vanderbilt.edu

Oxidation of the acetyl group is a less commonly reported transformation in the context of 1,2,3-thiadiazole chemistry. While the thiadiazole ring itself can be oxidized, specific oxidation of the acetyl side chain to, for example, a carboxylic acid, is not a primary focus in the existing literature for this specific scaffold.

| Target Product | Reagents/Conditions | General Product Class | Reference |

|---|---|---|---|

| Secondary Alcohol | NaBH₄ in alcohol or alkaline water | 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol | libretexts.org |

| Secondary Alcohol | LiAlH₄ in dry ether | 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol | chemguide.co.uk |

| Alkane | Zn(Hg), conc. HCl (Clemmensen Reduction) | 4-Ethyl-1,2,3-thiadiazole | vanderbilt.edu |

| Alkane | H₂NNH₂, KOH, heat (Wolff-Kishner Reduction) | 4-Ethyl-1,2,3-thiadiazole | vanderbilt.edu |

Reactivity of the 1,2,3-Thiadiazole Ring System

The 1,2,3-thiadiazole ring is an aromatic heterocycle, but its stability is influenced by the presence of a weak N-S bond. e-bookshelf.de This leads to a unique set of reactions involving both substitution on the ring and transformations that alter the ring structure itself.

Electrophilic Substitution Reactions on the Thiadiazole Ring

Despite being an electron-deficient system, the 1,2,3-thiadiazole ring can undergo electrophilic substitution, primarily at the C5 position, which is activated by the adjacent sulfur atom.

Direct halogenation is a well-documented example. The reaction of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one with bromine in chloroform (B151607) at low temperatures selectively yields the 5-bromo derivative.

An alternative route to functionalization at the C5 position involves metallation followed by quenching with an electrophile. Treatment of 4-substituted-1,2,3-thiadiazoles with a strong base like lithium diisopropylamide (LDA) at low temperatures can generate a C5-lithiated intermediate. This anion can then be trapped with various electrophiles, such as chlorotrimethylsilane, to afford the corresponding 5-substituted product. thieme-connect.de It is important to note that the position of metallation is highly dependent on the existing substituents on the ring. thieme-connect.de

Nucleophilic Attack and Ring Transformation Reactions (e.g., Cycloreversion, Rearrangements)

The 1,2,3-thiadiazole ring is susceptible to nucleophilic attack and can undergo a variety of fascinating ring-opening and rearrangement reactions. These transformations are often initiated by heat, light, or treatment with a base.

A characteristic reaction of 1,2,3-thiadiazoles that are unsubstituted at the C5 position is ring cleavage induced by strong bases like organolithium compounds or potassium t-butoxide. thieme-connect.deresearchgate.net This reaction proceeds with the extrusion of molecular nitrogen to form a highly reactive alkynylthiolate intermediate. This intermediate can then be trapped with electrophiles, providing a synthetic route to 1-alkynyl thioethers. researchgate.net

Thermal or photochemical decomposition of the 1,2,3-thiadiazole ring also leads to the extrusion of nitrogen. This cycloreversion process initially generates a transient thiirene (B1235720) intermediate, which can subsequently rearrange to a more stable thioketene (B13734457). thieme-connect.de Enzymatic oxidation, for instance by cytochrome P450, can also induce ring fragmentation, leading to the formation of acetylenic products. nih.gov

The 1,2,3-thiadiazole system is also known to participate in several named rearrangements. researchgate.net The Dimroth rearrangement, for example, typically involves the isomerization of a substituted 1,2,3-thiadiazole into a 1,2,3-triazole derivative, often proceeding through a ring-opening/ring-closing mechanism. e-bookshelf.deresearchgate.net Other complex transformations include rhodium-catalyzed denitrogenative transannulations and [3+2] cycloadditions with isonitriles, which convert the thiadiazole into different heterocyclic systems like thiazoles. researchgate.netresearchgate.net

| Reaction Type | Reagents/Conditions | Key Intermediate/Product | Reference |

|---|---|---|---|

| Electrophilic Bromination | Br₂ in CHCl₃ at 0°C | 5-Bromo-1-(1,2,3-thiadiazol-4-yl)ethan-1-one | |

| Base-Induced Ring Cleavage | Strong base (e.g., nBuLi, t-BuOK) | Alkynylthiolate anion | thieme-connect.deresearchgate.net |

| Thermal/Photochemical Cycloreversion | Heat or UV light | Thiirene, Thioketene | thieme-connect.de |

| Dimroth Rearrangement | Varies (e.g., base or heat) | 1,2,3-Triazole derivatives | e-bookshelf.deresearchgate.net |

| Cycloaddition | Isonitriles | Thiazole (B1198619) derivatives | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated 1,2,3-Thiadiazol-4-yl Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. For the derivatization of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one, this approach necessitates the use of its halogenated precursors, such as 1-(5-halo-1,2,3-thiadiazol-4-yl)ethan-1-one (where halo = Cl, Br, I). These precursors, while not extensively documented, can be conceptually synthesized through established methods for the halogenation of heterocyclic compounds. Once obtained, these halogenated thiadiazoles can serve as versatile electrophilic partners in a range of palladium-catalyzed coupling reactions.

The Suzuki-Miyaura and Sonogashira coupling reactions are preeminent methods for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties onto the thiadiazole ring.

The Suzuki-Miyaura coupling involves the reaction of a halogenated derivative with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids. For halogenated 1-(1,2,3-thiadiazol-4-yl)ethan-1-one, the Suzuki-Miyaura coupling would enable the synthesis of a diverse library of 5-aryl- or 5-heteroaryl-substituted derivatives. The general reactivity trend for the halide is I > Br > Cl.

Illustrative Suzuki-Miyaura Coupling Conditions:

Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium(0) or palladium(II) complexes.

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄.

Solvent: Toluene, dioxane, DMF, or aqueous solvent mixtures.

Temperature: Typically ranges from room temperature to reflux temperatures of the solvent.

The Sonogashira coupling provides a direct route to alkynyl-substituted 1,2,3-thiadiazoles through the reaction of a halogenated precursor with a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is generally co-catalyzed by a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, often an amine, which also serves as the solvent. organic-chemistry.orgwikipedia.orglibretexts.org The resulting 5-alkynyl-1,2,3-thiadiazole derivatives are valuable intermediates for further synthetic transformations or as target molecules in their own right, finding applications in materials science and medicinal chemistry.

Illustrative Sonogashira Coupling Conditions:

Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

Copper Co-catalyst: CuI.

Base: Triethylamine (Et₃N), diisopropylamine (B44863) (DIPA), or piperidine.

Solvent: THF, DMF, or the amine base itself.

Temperature: Typically from room temperature to moderate heating.

Interactive Data Table: Illustrative Palladium-Catalyzed C-C Coupling Reactions

| Reaction | Halogenated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Suzuki-Miyaura | 1-(5-Bromo-1,2,3-thiadiazol-4-yl)ethan-1-one | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 1-(5-Phenyl-1,2,3-thiadiazol-4-yl)ethan-1-one |

| Suzuki-Miyaura | 1-(5-Iodo-1,2,3-thiadiazol-4-yl)ethan-1-one | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 1-(5-(Thiophen-2-yl)-1,2,3-thiadiazol-4-yl)ethan-1-one |

| Sonogashira | 1-(5-Bromo-1,2,3-thiadiazol-4-yl)ethan-1-one | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 1-(5-(Phenylethynyl)-1,2,3-thiadiazol-4-yl)ethan-1-one |

| Sonogashira | 1-(5-Iodo-1,2,3-thiadiazol-4-yl)ethan-1-one | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | DMF | 1-(5-((Trimethylsilyl)ethynyl)-1,2,3-thiadiazol-4-yl)ethan-1-one |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and a primary or secondary amine. wikipedia.orgnih.gov This reaction has revolutionized the synthesis of arylamines, offering a significant improvement over classical methods that often require harsh conditions and have limited scope. nih.gov For halogenated 1-(1,2,3-thiadiazol-4-yl)ethan-1-one, the Buchwald-Hartwig amination would provide access to a wide range of 5-amino-substituted derivatives, which are important substructures in many biologically active compounds.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. A variety of catalyst systems have been developed to accommodate a broad spectrum of amine and aryl halide coupling partners.

Illustrative Buchwald-Hartwig Amination Conditions:

Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃.

Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP.

Base: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS.

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF.

Temperature: Typically elevated temperatures are required.

Interactive Data Table: Illustrative Buchwald-Hartwig Amination Reactions

| Halogenated Substrate | Amine Coupling Partner | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Product |

| 1-(5-Bromo-1,2,3-thiadiazol-4-yl)ethan-1-one | Morpholine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 1-(5-Morpholino-1,2,3-thiadiazol-4-yl)ethan-1-one |

| 1-(5-Bromo-1,2,3-thiadiazol-4-yl)ethan-1-one | Aniline | Pd₂(dba)₃ / BINAP | KOt-Bu | Dioxane | 1-(5-(Phenylamino)-1,2,3-thiadiazol-4-yl)ethan-1-one |

| 1-(5-Chloro-1,2,3-thiadiazol-4-yl)ethan-1-one | Piperidine | Pd(OAc)₂ / SPhos | LiHMDS | Toluene | 1-(5-(Piperidin-1-yl)-1,2,3-thiadiazol-4-yl)ethan-1-one |

Multi-Component Reactions (MCRs) Incorporating 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one as a Key Component

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The application of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one or its derivatives in MCRs represents a promising strategy for the synthesis of complex heterocyclic systems.

While direct participation of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one as the ketone component in well-known MCRs like the Ugi or Passerini reactions has not been extensively reported, the closely related 1,2,3-thiadiazole-4-carbaldehyde (B1301801) has been shown to be a viable substrate in the Ugi four-component reaction (U-4CR). mdpi.com This suggests that 1-(1,2,3-thiadiazol-4-yl)ethan-1-one could potentially be utilized in MCRs that are amenable to ketones or could be readily converted to the corresponding aldehyde for use in reactions like the Ugi-4CR.

The Ugi four-component reaction is a prime example of an MCR that could be adapted for the derivatization of the 1,2,3-thiadiazole scaffold. nih.gov This reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com The product is an α-acylamino carboxamide, and the diversity of the final product can be readily achieved by varying each of the four components. The use of a 1,2,3-thiadiazole-based aldehyde or ketone in the Ugi reaction would lead to the formation of complex peptide-like structures incorporating the thiadiazole moiety.

Generalized Ugi Reaction Scheme:

A hypothetical Ugi reaction involving a 1,2,3-thiadiazole aldehyde would proceed as follows:

1,2,3-Thiadiazole-4-carbaldehyde + Amine + Carboxylic Acid + Isocyanide → α-(1,2,3-Thiadiazol-4-yl)-α-acylamino carboxamide

This strategy would allow for the introduction of four points of diversity around the thiadiazole core in a single synthetic step, making it a highly efficient method for the generation of compound libraries for biological screening.

Theoretical and Computational Chemistry Studies of 1 1,2,3 Thiadiazol 4 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules.

For 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to the title compound, DFT calculations using the B3LYP functional with a 6-31G(d) basis set have been employed to investigate their molecular structure. nih.gov Such studies typically involve optimizing the molecule's geometry to find its lowest energy conformation. The optimized structure of a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, revealed a planar 1,3,4-thiadiazole ring, with all dihedral angles close to 0°. mdpi.com Similar planarity would be expected for the 1,2,3-thiadiazole (B1210528) ring in 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one.

The calculated geometric parameters for a substituted 1,3,4-thiadiazole are presented in the table below, offering an example of the kind of data obtained from DFT calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N2-C1 | 1.306 |

| C1-S5 | 1.852 |

| C1-N6 | 1.379 |

| N2-N3 | 1.403 |

| N3-C4 | 1.299 |

| C4-S5 | 1.822 |

| ∠N2C1S5 | 114.1 |

| ∠C1N2N3 | 113.0 |

| ∠N2N3C4 | 114.3 |

| ∠N3C4S5 | 114.7 |

| ∠C1S5C4 | 83.6 |

| Table 1: Representative calculated geometric parameters for a substituted 1,3,4-thiadiazole ring using DFT. |

Vibrational frequency calculations are also a standard output of DFT studies. These calculations can predict the infrared (IR) and Raman spectra of a molecule. For instance, in a study on new 1,3,4-thiadiazole derivatives, FT-IR spectra showed characteristic bands for N-H and C-H aromatic stretching, as well as C=N, C-N, and C-S stretching vibrations, which were supported by theoretical calculations. dergipark.org.tr For 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one, key vibrational modes would include the C=O stretch of the acetyl group, as well as the characteristic vibrations of the 1,2,3-thiadiazole ring.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and properties.

Studies on 1,2,3-thiadiazole have utilized ab initio calculations to determine its structure and protonation energies, confirming that N2 is the likely site of coordination with metals. researchgate.net These high-level calculations can also predict significant structural variations upon coordination. researchgate.net For a molecule like 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one, ab initio calculations would be valuable for obtaining a precise understanding of its electronic and structural properties, especially where experimental data is lacking.

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). researchgate.net

The HOMO-LUMO energy gap is a crucial parameter derived from FMO analysis, providing insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. In computational studies of thiadiazole derivatives, the HOMO and LUMO energy levels are routinely calculated to understand their electronic behavior. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another powerful tool for predicting reactivity. It visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). wikipedia.org For thiadiazole derivatives, MEP maps can highlight the reactive sites, with negative regions often localized over nitrogen atoms and the carbonyl oxygen of an acetyl group, indicating their potential for electrophilic interactions. wikipedia.org

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is extensively used to elucidate reaction mechanisms by calculating the energies of reactants, products, and, crucially, the transition states that connect them. This allows for the determination of activation energies and the identification of the most probable reaction pathways.

A key synthetic route to 1,2,3-thiadiazoles is the Hurd-Mori synthesis, which involves the reaction of a hydrazone derivative with thionyl chloride. dntb.gov.ua Computational studies on the Hurd-Mori reaction mechanism for the formation of bicyclic 1,2,3-thiadiazoles have been performed to understand the regioselectivity of the reaction.

Furthermore, studies on the acid-catalyzed rearrangement of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one have shown the formation of a triazoline intermediate via sulfonyl azide (B81097) coupling with a calculated energy barrier of 25.7 kcal/mol. nih.gov Subsequent 1,2-H shifts lead to the formation of NH-1,2,3-triazoles, which is kinetically favored over a 1,3-H shift by 4 kcal/mol. nih.gov

Molecular Dynamics Simulations for Conformational Analysis in Solution Phase

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational flexibility of molecules in different environments, such as in solution.

For drug discovery and development, MD simulations are employed to study the stability of ligand-protein complexes. In the context of thiadiazole derivatives, MD simulations have been used to investigate the binding modes of these compounds with biological targets like enzymes. nih.govymerdigital.com These simulations can reveal the stability of the interactions and the conformational changes that occur upon binding, which is crucial for understanding their biological activity. nih.govymerdigital.com For 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one, MD simulations could be used to explore its conformational preferences in various solvents and its potential interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for 1,2,3-Thiadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop predictive models that can be used to design new compounds with improved activity. nih.gov

QSAR studies on thiadiazole derivatives have been conducted to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. jst.go.jpnih.govresearchgate.net These studies typically involve several steps:

Data Set Preparation : A series of compounds with known biological activities is selected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model is assessed using various statistical techniques, including cross-validation.

For example, a 4D-QSAR study on thiadiazole derivatives as EGFR inhibitors resulted in a statistically significant model with good predictive ability. jst.go.jp Such models can guide the synthesis of new 1,2,3-thiadiazole derivatives with enhanced biological profiles.

Mechanistic Investigations of Biological Interactions: in Vitro, Cell Based, and in Vivo Animal Studies

Enzyme Inhibition and Receptor Binding Studies (Mechanistic Focus)

The 1,2,3-thiadiazole (B1210528) nucleus is a key structural motif in a variety of compounds designed to interact with specific biological enzymes and receptors. Research into these interactions is crucial for understanding the therapeutic potential of this class of compounds.

Derivatives of the 1,2,3-thiadiazole scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases. A notable example is their activity against KDR/VEGFR-2 kinase, an important regulator of angiogenesis, which is crucial for tumor growth and proliferation. nih.gov Optimization of a series of 1,2,3-thiadiazole substituted pyrazolones led to the identification of potent VEGFR-2/KDR kinase inhibitors. nih.gov Modeling studies suggest that the lactam part of the pyrazolone (B3327878) core interacts with the hinge region of the KDR kinase. nih.gov

Another significant target for this class of compounds is necroptosis, a form of regulated, caspase-independent cell death. A series of nih.govnih.govthiadiazole benzylamides, referred to as necrostatins, were found to be powerful inhibitors of this pathway. nih.gov

In the realm of anticancer research, 4,5-diaryl-1,2,3-thiadiazoles have been investigated as inhibitors of Hsp90, a chaperone protein that is essential for the stability and function of numerous proteins required for tumor cell growth. mdpi.com Furthermore, derivatives of the related 1,3,4-thiadiazole (B1197879) scaffold have shown inhibitory activity against several other enzymes, including glutaminase (B10826351) 1 (GLS1), a key enzyme in cancer cell metabolism, and human protoporphyrinogen (B1215707) oxidase (hPPO). nih.govnih.gov For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were developed as selective GLS1 inhibitors, with the lead compound showing an IC₅₀ value of 68 nM. nih.gov Similarly, a 1,3,4-thiadiazol-2(3H)-one derivative was identified as a highly potent hPPO inhibitor with a Kᵢ value of 40 nM. nih.gov

Table 1: Enzyme and Pathway Inhibition by Thiadiazole Derivatives

| Thiadiazole Derivative Class | Molecular Target | Reported Potency | Reference |

|---|---|---|---|

| 1,2,3-Thiadiazole substituted pyrazolones | KDR/VEGFR-2 Kinase | Potent Inhibition | nih.gov |

| nih.govnih.govThiadiazole benzylamides (Necrostatins) | Necroptosis Pathway | Potent Inhibition | nih.gov |

| 4,5-Diaryl-1,2,3-thiadiazoles | Hsp90 | Inhibitory Activity | mdpi.com |

| 2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs | Glutaminase 1 (GLS1) | IC₅₀ = 68 nM | nih.gov |

| 1,3,4-Thiadiazol-2(3H)-ones | Human Protoporphyrinogen Oxidase (hPPO) | Kᵢ = 40 nM | nih.gov |

The biological activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. mdpi.com SAR studies have been instrumental in optimizing the potency and selectivity of these compounds for various targets.

Anticancer Activity: For 1,2,3-thiadiazole-based necroptosis inhibitors, SAR studies revealed that small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the thiadiazole ring were optimal for activity. nih.gov Furthermore, the stereochemistry at the benzylic position was critical, with the (S)-enantiomer retaining all inhibitory activity. nih.gov In the case of 4,5-diaryl-1,2,3-thiadiazole derivatives with antitumor effects, the substitution pattern on the phenyl rings was found to be a key determinant of activity. mdpi.com For example, a derivative with a methoxy (B1213986) group at C-4 and a hydrogen at C-3 of the 5-phenyl ring showed the highest antitumor activity in a mouse model. mdpi.com

Antimicrobial and Antifungal Activity: The antifungal potency of organotin 1,2,3-thiadiazole carboxylates was demonstrated to be significant, with a triethyltin-based derivative showing EC₅₀ values of 0.12 μg/mL and 0.16 μg/mL against P. piricola and Gibberella zeae, respectively. mdpi.com Another 1,2,3-thiadiazole carboxamide derivative displayed broad-spectrum fungicidal activity against several fungal strains. mdpi.com SAR studies on related 1,3,4-thiadiazole derivatives showed that introducing different substituents on the benzene (B151609) ring had varied effects on their antibacterial properties. researchgate.net

Antiviral Activity: In the context of anti-HIV agents, a 1,2,3-thiadiazole acetanilide (B955) hybrid structure exhibited moderate antiviral activity with an EC₅₀ value of 0.95 ± 0.33 µM. mdpi.com For anti-tobacco mosaic virus (TMV) agents, substituted 1,2,3-thiadiazole-4-carboxamides showed curative activity comparable to the standard drug tiadinil (B1663663). mdpi.com

Cellular Assays for Investigating Molecular Pathways (In Vitro)

Cell-based assays are fundamental to elucidating the mechanisms through which 1,2,3-thiadiazole derivatives exert their biological effects, particularly in the context of oncology.

Thiadiazole derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines. While much of the detailed mechanistic work has been performed on the 1,3,4-thiadiazole isomer, the findings provide a strong basis for investigating 1,2,3-thiadiazoles.

For instance, certain 1,3,4-thiadiazole derivatives were found to inhibit the proliferation of various tumor cells in a dose-dependent manner. researchgate.net This anti-cancer effect was linked to a decrease in DNA synthesis and noticeable changes in tumor cell morphology. researchgate.net A study on novel 1,3,4-thiadiazoles identified derivatives with significant antiproliferative activity, with IC₅₀ values below 10 μM in MCF-7 breast cancer cells. nih.govrsc.org Mechanistic investigations revealed that one derivative arrested the cell cycle at the G2/M phase, likely through the inhibition of CDK1, while another increased the sub-G1 cell population, suggesting the induction of necrosis. nih.govrsc.orgrsc.org

In vivo studies on mice with S180 tumors showed that a 4,5-diaryl-1,2,3-thiadiazole derivative achieved a tumor growth inhibition rate of 81.0% when administered over five days. mdpi.com Another derivative from the same class showed a tumor suppression efficacy of 64.2%. mdpi.com Furthermore, a 1,3,4-thiadiazole derivative, acting as a GLS1 inhibitor, demonstrated antitumor activity in A549 and HCT116 xenograft tumor models in mice. nih.gov

Table 2: Antiproliferative Activity of Thiadiazole Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole derivative 19 | MCF-7 | Breast | <10 μM | nih.govrsc.org |

| 1,3,4-Thiadiazole derivative 6b | MCF-7 | Breast | <10 μM | nih.govrsc.org |

| 1,3,4-Thiadiazole derivative | A549 (Lung) | Lung | - | mdpi.com |

| 1,3,4-Thiadiazole derivative | HEPG2 (Liver) | Liver | - | mdpi.com |

| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analog 24y | A549, HCT116 (in vivo) | Lung, Colorectal | Tumor growth inhibition of 40.9% and 42.0% | nih.gov |

The interaction of thiadiazole compounds with cellular machinery can lead to significant changes in gene and protein expression profiles. RNA sequencing (RNAseq) and proteomic analyses are powerful tools for uncovering these molecular events.

Studies on 1,3,4-thiadiazole derivatives have shown that these compounds can induce substantial changes in gene expression. nih.gov In one study, treatment of HeLa and PC-3 cancer cells with potent thiadiazole derivatives led to a mitotic block. nih.gov Subsequent RNAseq analysis revealed that the gene expression changes were similar to those caused by known microtubule inhibitors, strongly suggesting this as a mechanism of action. nih.gov

Furthermore, investigations into a 1,3,4-thiadiazole analog designed as a GLS1 inhibitor indicated that the compound functions through the mitochondrial GLS1 pathway, leading to an upregulation of reactive oxygen species (ROS) levels. nih.gov Molecular docking studies have also been employed to visualize the binding of thiadiazole derivatives to their protein targets, such as the CDK1 pocket, providing a structural basis for their inhibitory action. nih.govrsc.org

Pharmacodynamic and Mechanistic Studies in Animal Models (Excluding Therapeutic Efficacy and Toxicity)

While many in vivo studies focus on the therapeutic efficacy and toxicity of new compounds, some investigations delve into their pharmacodynamic properties and mechanisms of action within a living organism.

Pharmacokinetic (PK) studies on thiadiazole derivatives have been conducted to understand their absorption, distribution, metabolism, and excretion profiles. For example, a study on a 1,2,4-thiadiazole (B1232254) derivative, an inhibitor of Factor XIIIa, involved developing an HPLC method to determine its concentration in rabbit plasma over time. nih.gov This allowed for the determination of key PK parameters like half-life, volume of distribution, and total clearance, providing crucial insights for the design of new compounds with improved properties. nih.gov

In vivo mechanistic validation has also been performed. For instance, a 1,3,4-thiadiazole derivative that inhibits GLS1 was tested in A549 and HCT116 xenograft tumor models. nih.gov The observation of tumor growth inhibition in these models provides in vivo evidence that targeting GLS1 with this chemical scaffold is a viable anticancer strategy. nih.gov Similarly, the antitumor effects of 4,5-diaryl-1,2,3-thiadiazole derivatives observed in a mouse S180 tumor model confirm that the in vitro antiproliferative activity translates to a whole-animal system. mdpi.com These studies are critical for bridging the gap between in vitro findings and potential clinical applications.

In Vivo Probing of Target Engagement and Molecular Biomarkers

There is currently no publicly available scientific literature detailing the in vivo probing of target engagement or the identification of specific molecular biomarkers for 1-(1,2,3-thiadiazol-4-yl)ethan-1-one. While related thiadiazole compounds have been investigated for their interaction with various biological targets, these findings cannot be directly extrapolated to the specific compound .

Mechanistic Insights into Biological Processes in Model Organisms

No studies were found that investigate the mechanistic insights into the biological processes of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one in model organisms. Research on other thiadiazole derivatives has been conducted in various models, but specific information for this compound is lacking.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Computational studies, including molecular docking and dynamics simulations, are powerful tools for understanding ligand-protein interactions. While numerous studies have been published on the molecular docking of various 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives with different protein targets, specific molecular docking or dynamics simulation studies for 1-(1,2,3-thiadiazol-4-yl)ethan-1-one were not found in the searched scientific literature. The general findings for related compounds suggest that the thiadiazole ring is a valuable scaffold for interacting with various enzyme active sites and protein-protein interfaces.

Prediction of Ligand-Protein Binding Modes and Interactions

There are no specific published studies predicting the ligand-protein binding modes and interactions of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one. Molecular docking studies on analogous thiadiazole structures often reveal the importance of the nitrogen and sulfur atoms in forming hydrogen bonds and other electrostatic interactions with amino acid residues within a protein's binding pocket. However, without specific studies on the title compound, any discussion of its binding mode would be purely speculative.

Analysis of Conformational Changes in Biological Targets upon Ligand Binding

No information is available regarding the analysis of conformational changes in biological targets upon the binding of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one. Molecular dynamics simulations of other ligand-protein complexes have shown that ligand binding can induce significant conformational changes in the target protein, which can affect its function. Future research would be needed to determine if 1-(1,2,3-thiadiazol-4-yl)ethan-1-one has similar effects on any biological targets.

Advanced Applications and Materials Science Perspectives of 1,2,3 Thiadiazole Derivatives

1-(1,2,3-Thiadiazol-4-yl)ethan-1-one as a Synthetic Precursor for Complex Heterocycles and Organic Molecules

1-(1,2,3-Thiadiazol-4-yl)ethan-1-one serves as a key intermediate in the synthesis of a wide array of more complex organic molecules and heterocyclic systems. The presence of a reactive ketone group and the inherent chemical nature of the 1,2,3-thiadiazole (B1210528) ring allow for a variety of chemical transformations.

The Hurd-Mori reaction is a widely recognized and effective method for synthesizing 1,2,3-thiadiazoles through the intramolecular cyclization of hydrazones using reagents like thionyl chloride (SOCl2). isres.orgchemicalbook.com This approach is fundamental to creating the initial 1-(1,2,3-thiadiazol-4-yl)ethan-1-one structure. Once formed, this compound becomes a valuable starting point for constructing more elaborate molecular architectures.

The reactivity of the acetyl group at the 4-position of the thiadiazole ring allows for condensations and cyclization reactions to build fused ring systems. For instance, it can undergo reactions to form pyrazolyl-1,2,3-thiadiazole scaffolds. mdpi.com This involves reacting the ketone with semicarbazide (B1199961) to form a semicarbazone, which is then cyclized. mdpi.com Additionally, the synthesis of various 4-vinyl-1,2,3-thiadiazole derivatives has been achieved through Knoevenagel condensation, starting from related 1,2,3-thiadiazole aldehydes. uow.edu.au These vinyl derivatives can further undergo dimerization to form cyclobutane (B1203170) rings, demonstrating the potential to create polycyclic structures. uow.edu.au

| Precursor | Reagents/Conditions | Product Type | Ref |

| Ketones with α-methylene group | Thiosemicarbazide (B42300), Thionyl Chloride | 1,2,3-Thiadiazole derivatives | researchgate.net |

| Pyrazolyl-phenylethanones | Semicarbazide, Thionyl Chloride | Pyrazolyl-1,2,3-thiadiazole scaffolds | mdpi.com |

| 1,2,3-Thiadiazole aldehydes | Knoevenagel condensation | 4-Vinyl-1,2,3-thiadiazoles | uow.edu.au |

| Ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate | Dimerization | 1,2,3-Thiadiazole substituted cyclobutane | uow.edu.au |

Role in the Construction of Natural Product Analogues

While direct synthesis of complex natural products using 1-(1,2,3-thiadiazol-4-yl)ethan-1-one as a primary precursor is not extensively documented, its derivatives are crucial in creating analogues of biologically active molecules. The 1,2,3-thiadiazole moiety itself is a key pharmacophore in numerous synthetic compounds with diverse biological activities. mdpi.com The synthesis of 1,2,3-triazole-fused spirochromene derivatives, which show activity against M. tuberculosis, highlights the use of related heterocyclic precursors in building structures that mimic or are analogous to natural product frameworks. nih.gov The versatility of the thiadiazole ring allows for its incorporation into larger molecules, thereby generating analogues with potentially enhanced or novel biological properties.

Potential in Agrochemistry as Precursors for Active Compounds with Mechanistic Basis

1,2,3-Thiadiazole derivatives have established applications in agrochemistry, serving as precursors for herbicides and insecticide synergists. chemicalbook.com The compound 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one is a key intermediate in the production of various agrochemicals. For example, thiadiazole derivatives are utilized in the synthesis of fungicides. vulcanchem.com

The biological activity of these compounds often stems from their ability to interfere with essential cellular processes in pests and pathogens. The 1,2,3-thiadiazole ring can act as a bioisostere for other chemical groups, enhancing the molecule's ability to bind to target enzymes or receptors. The mechanistic basis for their agrochemical potential lies in their role as "plant activators." For instance, compounds like tiadinil (B1663663) are known to induce systemic acquired resistance in plants, priming them to defend against a broad range of pathogens. researchgate.net This is a valuable trait in modern agriculture, moving beyond direct pesticidal action to enhancing the plant's own defense mechanisms.

| Agrochemical Application | Compound Class | Mechanistic Insight | Ref |

| Herbicides | 1,2,3-Thiadiazole derivatives | Interference with plant cellular processes | chemicalbook.com |

| Insecticide Synergists | 1,2,3-Thiadiazole derivatives | Enhancement of primary insecticide efficacy | chemicalbook.com |

| Fungicides | Thiadiazole derivatives | Inhibition of fungal growth | vulcanchem.comresearchgate.net |

| Plant Activators | Tiadinil, Acibenzolar-S-methyl | Induction of Systemic Acquired Resistance | researchgate.net |

Integration into Advanced Functional Materials

The unique electronic and photophysical properties of the 1,2,3-thiadiazole ring make its derivatives, including 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one, promising candidates for integration into advanced functional materials.

Thiadiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. aip.orgresearchgate.net The absorption and fluorescence spectra of thiadiazole derivatives can be influenced by solvent polarity, a phenomenon known as solvatochromism. aip.orgresearchgate.net Studies on related thiadiazole compounds have shown that the excited state dipole moment is often greater than the ground state dipole moment, indicating a more polar excited state. aip.orgnih.gov This property is crucial for applications in optoelectronics.

While specific data for 1-(1,2,3-thiadiazol-4-yl)ethan-1-one is limited, the broader class of thiadiazoles is explored for use as luminescent materials. nih.gov For instance, certain 1,3,4-thiadiazole (B1197879) derivatives are investigated for their potential in organic light-emitting diodes (OLEDs) due to their fluorescence and electron-transporting capabilities. researchgate.net The photophysical properties can be tuned by modifying the substituents on the thiadiazole ring, which can alter the emission color and efficiency. researchgate.net

| Property | Observation | Implication for Optoelectronics | Ref |

| Absorption/Fluorescence | Dependent on solvent polarity (solvatochromism) | Potential for sensing applications | aip.orgresearchgate.net |

| Dipole Moment | Excited state dipole moment > ground state dipole moment | Indicates charge transfer character, useful in device design | aip.orgnih.gov |

| Luminescence | Some derivatives exhibit strong fluorescence | Application as emitters in OLEDs | nih.govresearchgate.net |

Role in Polymer Chemistry and Conjugated Polymer Design for Conductive Materials

The 1,2,3-thiadiazole ring can be incorporated into polymer backbones to create conjugated polymers with specific electronic properties. chemicalbook.com Conjugated polymers are of great interest for their semiconductor and conductive properties, which are applicable in flexible electronic devices. mdpi.com The inclusion of electron-deficient heterocyclic rings like thiadiazole can influence the polymer's electronic structure, such as the HOMO-LUMO energy gap, which in turn affects its conductivity and optical properties.

Polymers containing 1,2,3-triazole units, a related heterocycle, have been synthesized and shown to possess interesting thermal and fluorescent properties. mdpi.com The synthesis of conjugated donor-acceptor copolymers, for example, by combining fluorene (B118485) units with di-2-thienyl-2,1,3-benzothiadiazole, demonstrates a strategy to create materials with high charge mobility and strong absorption and emission signals for optoelectronic applications. mdpi.com While direct polymerization of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one is not a common approach, its derivatives can be designed as monomers for polymerization, contributing the specific electronic characteristics of the 1,2,3-thiadiazole ring to the resulting polymer.

| Polymer Type | Monomer/Unit | Resulting Properties | Ref |

| Conjugated Polymers | 1,2,3-Thiadiazole derivatives | Potential for conductive and semiconductive materials | chemicalbook.com |

| Poly(tBuAH) | 1,2,3-Triazole units | Thermal stability, fluorescence | mdpi.com |

| Donor-Acceptor Copolymers | Fluorene and di-2-thienyl-2,1,3-benzothiadiazole | High charge mobility, strong absorption/emission | mdpi.com |

Catalytic Applications and Ligand Design Incorporating the Thiadiazole Core

The 1,2,3-thiadiazole moiety, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a versatile scaffold in the design of functional molecules. Beyond its well-documented biological activities, the unique electronic properties and coordination potential of the 1,2,3-thiadiazole ring make it an intriguing building block for the development of novel catalysts. The presence of multiple heteroatoms provides potential coordination sites for metal centers, while the aromatic ring can be functionalized to tune the steric and electronic environment of the resulting catalyst. This section explores the burgeoning interest in 1,2,3-thiadiazole derivatives, with a specific focus on "1-(1,2,3-thiadiazol-4-yl)ethan-1-one," as platforms for both transition metal-catalyzed reactions and organocatalysis.

Development of Ligands for Transition Metal-Catalyzed Reactions

The acetyl group can be readily modified through various organic transformations to introduce additional donor atoms, thereby creating multidentate ligands. A common strategy involves the condensation of the acetyl group with amines or hydrazines to form Schiff base ligands. ijrar.orgamazonaws.com These Schiff bases can then be used to chelate a variety of transition metals, such as copper, cobalt, and nickel. ijrar.orgekb.eg For instance, Schiff bases derived from 4-acetyl pyridine (B92270) and ethylene (B1197577) diamine have been successfully used to synthesize Cu(II) and Co(II) complexes. ijrar.org This approach highlights a viable pathway for the conversion of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one into a range of bidentate or polydentate ligands.